

A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Tribromotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Tribromotoluene**

Cat. No.: **B109049**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **2,4,6-Tribromotoluene**. The information is presented to support research, development, and quality control activities involving this compound. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

2,4,6-Tribromotoluene is a halogenated aromatic hydrocarbon.^[1] Its key identifiers and properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C7H5Br3	[1][2][3][4][5][6]
Molecular Weight	328.83 g/mol	[1][3][6]
CAS Number	6320-40-7	[1][2][3][4][5]
Appearance	Yellow to light brown powder/chunks or white to pale cream crystals/powder	[1][4][5]
IUPAC Name	1,3,5-tribromo-2-methylbenzene	[4][6]
Synonyms	2-Methyl-1,3,5-tribromobenzene	[1]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of **2,4,6-Tribromotoluene**, critical for its handling, purification, and use in synthetic procedures.

Property	Value	Unit	Source(s)
Melting Point	68-71	°C	[1][5][7][8]
69-70	°C		[2][3]
65.0-72.0	°C		[4]
Boiling Point	290	°C	[1][2]
290.7 ± 35.0	°C at 760 mmHg		[5]
Density	2.479	g/cm ³	[1][2][3]
Vapor Pressure	0.00356	mmHg at 25°C	[1]
Refractive Index	1.6340 (estimate)		[1]
Dipole Moment	0.73	D	[3]

Solubility Profile

The solubility of **2,4,6-Tribromotoluene** in various solvents is a critical parameter for its application in reactions and purification processes.

Solvent	Solubility	Source(s)
Water	Insoluble	[1] [7]
Chloroform	Sparingly soluble	[1]
Methanol	Slightly soluble	[1]

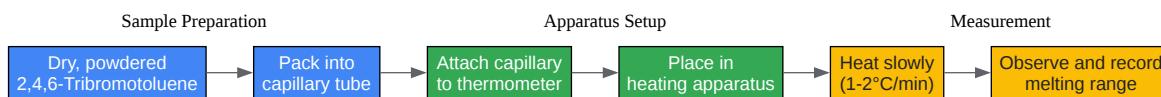
Spectral Data

While raw spectral data is not provided here, references to available spectral information are crucial for compound identification and characterization.

Spectral Data Type	Availability	Source(s)
Mass Spectrometry	Data available in NIST database	[6]
FTIR	Transmission IR spectrum available	[9]
Crystal Structure	Crystallographic data available (COD Number: 2243520)	[6]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a solid organic compound like **2,4,6-Tribromotoluene**.


Melting Point Determination

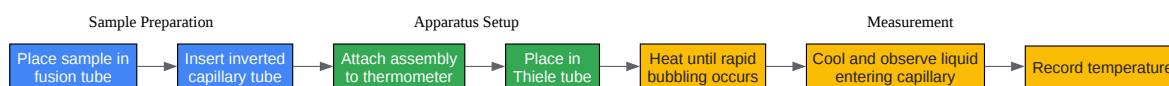
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a crucial indicator of purity.[\[10\]](#) Pure crystalline compounds typically exhibit a sharp

melting point range of 0.5-1.0°C. Impurities tend to depress and broaden the melting point range.[11]

Methodology: Capillary Method[12]

- Sample Preparation: A small amount of the dry, finely powdered **2,4,6-Tribromotoluene** is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[11][13]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[11] This assembly is then placed in a heating apparatus, such as a Mel-Temp or Thiele tube, which contains a heat-transfer fluid (e.g., mineral oil).
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the melting point is approached.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

[Click to download full resolution via product page](#)


Caption: Workflow for Melting Point Determination.

Boiling Point Determination

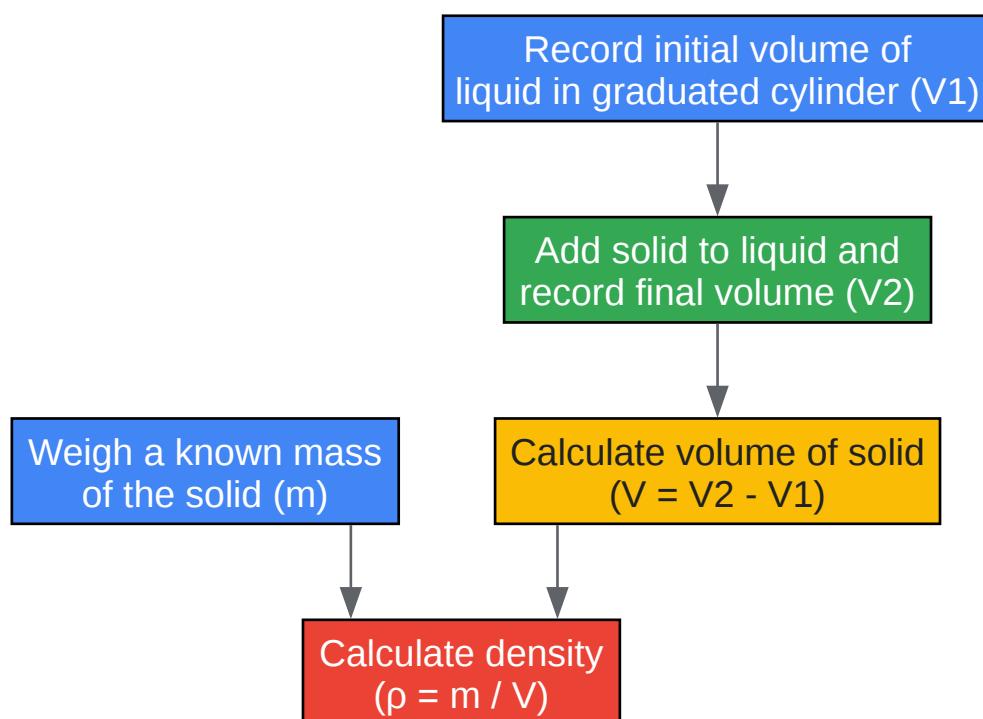
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14][15] For high-boiling solids like **2,4,6-Tribromotoluene**, this determination requires melting the compound first.

Methodology: Thiele Tube Method[16]

- Sample Preparation: A small amount of **2,4,6-Tribromotoluene** is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the molten sample.[16]
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[15][16]
- Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[15][16] Heating is continued until a continuous and rapid stream of bubbles emerges.[16]
- Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[15][16]

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.


Density Determination

Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[17][18]

Methodology: Water Displacement Method[18]

- Mass Measurement: A known mass of **2,4,6-Tribromotoluene** is accurately weighed using an analytical balance.[17]
- Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume (V_1) is recorded.[18]

- Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no liquid is splashed out. The new volume (V2) is recorded.[17][18]
- Calculation: The volume of the solid is the difference between the final and initial volumes ($V = V2 - V1$).[18][19] The density is then calculated by dividing the mass by the determined volume.[17][19]

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[20]

Methodology: Shake-Flask Method[21]

- Preparation: An excess amount of **2,4,6-Tribromotoluene** is added to a known volume of the solvent in a sealed container (e.g., a flask).

- Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]
- Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[21]
- Analysis: The concentration of **2,4,6-Tribromotoluene** in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.[22] The result is expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL).

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. CAS 6320-40-7 | 1700-9-30 | MDL MFCD00013527 | 2,4,6-Tribromotoluene | SynQuest Laboratories [synquestlabs.com]
- 3. 2,4,6-tribromotoluene [stenutz.eu]
- 4. 2,4,6-Tribromotoluene, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. 2,4,6-Tribromotoluene | C7H5Br3 | CID 33916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,6-TRIBROMOTOLUENE | 6320-40-7 [chemicalbook.com]

- 8. 2,4,6-tribromotoluene | CAS#:6320-40-7 | ChemsrC [chemsrc.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. pennwest.edu [pennwest.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. westlab.com [westlab.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cdn.juniata.edu [cdn.juniata.edu]
- 15. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 18. kbcc.cuny.edu [kbcc.cuny.edu]
- 19. wjec.co.uk [wjec.co.uk]
- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. solubility experimental methods.pptx [slideshare.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Tribromotoluene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b109049#physical-properties-of-2-4-6-tribromotoluene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com